2,2'-Bis(benzoxazole)-5,5'-diylthiophène

Vue d'ensemble

Description

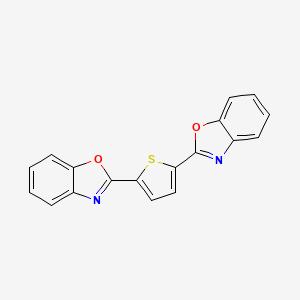

2,2’-Thiophene-2,5-diylbis(benzoxazole) is a chemical compound with the molecular formula C18H10N2O2S and a molecular weight of 318.35 g/mol . It is known for its use as a fluorescent brightener, particularly in the textile and paper industries . The compound is characterized by its high melting point (216-220°C) and boiling point (466.4°C at 760 mmHg) .

Applications De Recherche Scientifique

Textile Industry

Fluorescent Brightener 185 is predominantly used in the textile sector for whitening fabrics. It effectively counteracts the yellowish tint that can develop over time in textiles, providing a more vibrant appearance. The brightener is particularly effective on polyester fabrics and is often used in laundry detergents at concentrations ranging from 0.05 to 0.35% .

Plastics

This compound is extensively applied in the plastics industry, where it enhances the brightness of various polyolefin plastics, including polyethylene and polypropylene. It is also used in engineering plastics such as acrylonitrile-butadiene-styrene (ABS) and organic glass . The brightener improves the aesthetic quality of plastic products while maintaining stability under UV exposure.

Coatings

Fluorescent Brightener 185 finds significant use in waterborne latex coatings for architectural and industrial applications. The incorporation of this brightener allows for better visibility of coating imperfections under ultraviolet light, making it useful for quality control purposes . It also serves as a marker for security inks and coatings used on documents like bank checks .

Paper Industry

In papermaking, Fluorescent Brightener 185 enhances the brightness of paper products, contributing to a whiter appearance that is often desired in high-quality printing papers. Its application helps reduce the yellowing effect that can occur over time .

Case Study 1: Textile Whitening

A study demonstrated that the application of Fluorescent Brightener 185 in laundry detergents led to a significant increase in the whiteness index of polyester fabrics compared to untreated samples. The results indicated that the brightener not only improved visual appeal but also had good wash fastness properties, ensuring that brightness was maintained after multiple washes.

Case Study 2: Plastics Enhancement

In a comparative analysis of different optical brighteners used in ABS plastics, Fluorescent Brightener 185 outperformed others in terms of UV stability and color retention. Products treated with this brightener showed minimal degradation when exposed to sunlight over extended periods.

Environmental Considerations

While Fluorescent Brightener 185 is effective in enhancing material properties, its environmental impact has been a subject of study. The compound has been evaluated for potential risks associated with its use in consumer products. Regulatory assessments indicate that proper usage levels minimize environmental release during manufacturing and end-use stages .

Mécanisme D'action

Target of Action

It is classified as a fluorescent whitening agent , suggesting that its primary target could be chromophores in various substrates where it is applied.

Result of Action

The primary result of the action of Fluorescent Brightener 185 is the enhancement of whiteness and brightness in various substrates. It achieves this by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiophene-2,5-diylbis(benzoxazole) typically involves the reaction of 2-aminophenol with 2,5-dibromothiophene . The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst to facilitate the formation of the benzoxazole rings . The reaction conditions often require elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,2’-Thiophene-2,5-diylbis(benzoxazole) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity . The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Thiophene-2,5-diylbis(benzoxazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-Thiophene-2,5-diylbis(benzoxazole) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2,2’-Thiophene-2,5-diylbis(benzoxazole) is unique due to its specific structural arrangement, which imparts superior fluorescent properties compared to other similar compounds . Its high thermal stability and resistance to photodegradation make it particularly valuable in industrial applications .

Activité Biologique

Fluorescent Brightener 185 (FB 185), a member of the benzoxazole family of optical brighteners, is widely used in various applications, particularly in detergents and coatings. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the biological effects of FB 185, including toxicity studies, environmental fate, and potential health risks.

- Chemical Name : 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

- CAS Number : 16090-02-1

- Molecular Weight : 401.49 g/mol

- Water Solubility : Approximately 9.551 µg/L at 25 ºC

- Refractive Index : 1.6000 (estimated)

Acute Toxicity

FB 185 has been evaluated for acute toxicity through various studies. The oral LD50 in rats is reported to be greater than 30 g/kg, indicating low acute toxicity .

| Study Type | Test Subject | LD50 (g/kg) |

|---|---|---|

| Oral Toxicity Study | Rat | >30 |

Mutagenicity and Carcinogenicity

FB 185 has undergone mutagenicity testing using the Ames test, where it showed no mutagenic effects with or without metabolic activation. Additionally, no structural chromosome aberrations were observed in V79 Chinese hamster cells, nor was there an increase in micronuclei in mouse bone marrow assays . Long-term studies have not indicated any carcinogenic effects following dermal or chronic oral administration .

Reproductive and Developmental Toxicity

While specific reproductive and developmental toxicity studies on FB 185 are lacking, data from structurally similar compounds suggest low potential for such effects. For instance, Fluorescent Brightener C.I. 220 exhibited a NOAEL (No Observed Adverse Effect Level) for parental reproductive performance at doses up to 1000 mg/kg bw/day .

Environmental Impact

FB 185 is predominantly used in household detergents (over 90% of total use) at concentrations ranging from 0.05% to 0.35%. Its environmental fate includes potential release during manufacturing and usage, with low removal efficiency in sewage treatment processes .

Biodegradation Studies

Research indicates that FB 185 is biodegradable under certain conditions; however, its persistence in aquatic environments raises concerns about bioaccumulation and ecological effects. Monitoring studies have shown detectable levels of optical brighteners in water bodies, which can affect aquatic life .

Case Study: Aquatic Toxicity

A study conducted on the acute toxicity of FB 185 to fish revealed significant adverse effects at high concentrations. The results indicated that concentrations above certain thresholds could lead to mortality in sensitive species .

Case Study: Impact on Microbial Communities

Research investigating the impact of FB 185 on sewage sludge bacteria demonstrated that while it has some inhibitory effects on microbial activity at elevated concentrations, typical environmental concentrations did not significantly disrupt microbial communities essential for wastewater treatment processes .

Propriétés

IUPAC Name |

2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSLKRMHPGLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)C4=NC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051966 | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2866-43-5, 12224-41-8 | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FBA 185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiophene-2,5-diylbis(benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(BENZOXAZOL-2-YL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104CN84X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.